molecular formula C13H10N4S B1615029 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile CAS No. 102434-73-1

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B1615029
CAS No.: 102434-73-1
M. Wt: 254.31 g/mol
InChI Key: JAMKVNSBEKQPQS-UHFFFAOYSA-N
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Description

CL-313377 is a coordination compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. These compounds are known for their diverse structures, colors, and reactivity, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-313377 typically involves the reaction of a metal salt with appropriate ligands under controlled conditions. For instance, a common method involves dissolving a metal chloride in an aqueous solution, followed by the addition of ligands such as ammonia or ethylenediamine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound. The resulting product is often purified through crystallization or filtration techniques .

Industrial Production Methods

On an industrial scale, the production of CL-313377 may involve more sophisticated techniques to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and advanced purification methods such as chromatography. The choice of ligands and reaction conditions can be optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

CL-313377 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving CL-313377 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various ligands like chloride ions and ammonia. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from reactions involving CL-313377 depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination compounds with different ligands .

Scientific Research Applications

CL-313377 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which CL-313377 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The central metal ion can coordinate with various biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and biochemical processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CL-313377 stands out due to its specific ligand arrangement and the unique properties of its central metal ion

Biological Activity

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 102434-73-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4S\text{C}_{13}\text{H}_{10}\text{N}_{4}\text{S}, with a molar mass of approximately 254.31 g/mol. Its structure features a thiopyran ring with two amino groups and a phenyl substituent, which are crucial for its biological activity.

Antiparasitic Properties

Recent studies have highlighted the antiparasitic potential of 2,6-diamino derivatives. In vitro evaluations demonstrated significant activity against Trypanosoma brucei brucei and Trypanosoma cruzi, with mechanisms involving the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites . The compound's reactivity with glutathione suggests that it may serve as a prodrug that activates under specific conditions within the parasitic environment .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of 2,6-diamino compounds exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Its ability to inhibit DNA gyrase B in E. coli further supports its potential as an antibiotic agent .

Activity Type Target Organism MIC (µg/mL)
AntiparasiticT. b. bruceiNot specified
AntiparasiticT. cruziNot specified
AntimicrobialE. coli9.80
AntimicrobialVarious bacteria2.50 - 20

Cytotoxicity

While exhibiting antimicrobial and antiparasitic properties, the cytotoxicity of this compound has also been assessed. Studies revealed varying levels of cytotoxicity against human fibroblasts, indicating a need for careful evaluation in therapeutic applications .

The biological activity of this compound is largely attributed to its electrophilic centers that facilitate Michael addition reactions with thiol-containing molecules like glutathione and trypanothione. This interaction leads to the formation of adducts that disrupt essential metabolic pathways in parasites . The oxidative stress environment near parasites may enhance the reactivity of these compounds, facilitating their antiparasitic effects .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing various derivatives of 2,6-diamino compounds to evaluate their biological activities against Leishmania species alongside their cytotoxicity profiles against human cells .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of different derivatives based on the structure of the thiopyran core, demonstrating significant activity across multiple bacterial strains while maintaining a balance between efficacy and cytotoxicity .

Properties

IUPAC Name

2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMKVNSBEKQPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351060
Record name 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102434-73-1
Record name 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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